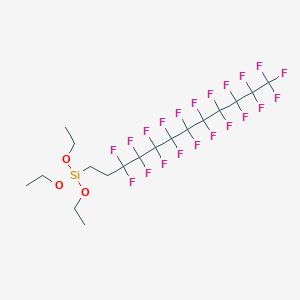

1H,1H,2H,2H-Perfluorododecyltriethoxysilane

Description

1H,1H,2H,2H-Perfluorododecyltriethoxysilane (CAS 146090-84-8) is a fluorinated organosilane compound characterized by a perfluorinated dodecyl (12-carbon) chain and a triethoxysilane head group. Its molecular formula is C₁₈H₁₉F₂₁O₃Si, with a molecular weight of 710.39 g/mol . This compound is widely employed in surface modification, superhydrophobic coatings, and membrane technologies due to its exceptional hydrophobicity (water contact angle >150°), low surface energy, and thermal stability .

Properties

IUPAC Name |

triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F21O3Si/c1-4-40-43(41-5-2,42-6-3)8-7-9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)15(31,32)16(33,34)17(35,36)18(37,38)39/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEUJTRPCBXYLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F21CH2CH2Si(OCH2CH3)3, C18H19F21O3Si | |

| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382354 | |

| Record name | Triethoxy[2-(perfluorodecyl)ethyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146090-84-8 | |

| Record name | Triethoxy[2-(perfluorodecyl)ethyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Table 1: Optimized Reaction Conditions for PFDTES Synthesis

Microreactor Technology for Enhanced Efficiency

Recent advancements employ microreactor systems to optimize the hydrosilylation process. These systems feature:

-

Precise flow control : Perfluorooctylethylene and triethoxysilane are fed into the reactor at 6 mL/min and 4.2 mL/min, respectively, ensuring uniform mixing.

-

Temperature stability : The exothermic reaction is maintained at 25°C to prevent thermal degradation of fluorinated intermediates.

-

Scalability : Continuous-flow operation allows for large-scale production without compromising yield or purity.

This method reduces side reactions (e.g., oligomerization) and improves process safety compared to batch reactors.

Purification and Characterization

Purification involves distillation under reduced pressure to isolate PFDTES from unreacted starting materials and catalyst residues. Critical characterization data include:

Spectroscopic techniques (FTIR, NMR) confirm the presence of C–F (1149–1207 cm⁻¹) and Si–O–Si (802–1101 cm⁻¹) bonds, validating successful synthesis.

Comparative Analysis of Synthetic Approaches

The hydrosilylation method outperforms alternative routes (e.g., sol-gel processes) due to:

-

High selectivity : Platinum catalysts minimize byproduct formation.

-

Rapid kinetics : Microreactor systems achieve near-quantitative yields in minutes.

-

Industrial viability : Compatible with existing silane production infrastructure.

Challenges include the cost of fluorinated precursors and catalyst recovery, though these are mitigated by high product value in specialty coatings and electronics .

Chemical Reactions Analysis

Types of Reactions: 1H,1H,2H,2H-Perfluorododecyltriethoxysilane undergoes various chemical reactions, including:

Hydrolysis: In the presence of moisture, the compound hydrolyzes to form silanols and ethanol.

Condensation: The silanols formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of a cross-linked network.

Substitution: The ethoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Water or moisture in the environment.

Condensation: Catalysts such as acids or bases can accelerate the condensation reaction.

Substitution: Various nucleophiles can be used to substitute the ethoxy groups.

Major Products Formed:

Hydrolysis: Silanols and ethanol.

Condensation: Cross-linked siloxane networks.

Substitution: Functionalized silanes with different substituents.

Scientific Research Applications

Introduction to 1H,1H,2H,2H-Perfluorododecyltriethoxysilane

This compound (PFDTES) is a fluorinated silane compound known for its unique chemical properties, particularly its hydrophobicity and low surface energy. This compound has a molecular formula of C16H19F17O3Si and a molecular weight of 610.38 g/mol. Its applications span various industries, including electronics, textiles, automotive, construction, and environmental engineering.

Electronics

PFDTES is extensively used in the electronics industry for:

- Surface Treatment : Enhancing moisture resistance and durability of electronic components.

- Anti-Reflective Coatings : Applied on screens and lenses to improve visibility and reduce glare .

Textiles

In the textile industry, PFDTES serves as:

- Water and Oil Repellent Agent : Used in outdoor clothing and protective gear to impart resistance against liquids .

Automotive

PFDTES is utilized in the automotive sector for:

- Coatings : Improving visibility on glass surfaces during adverse weather conditions.

- Corrosion Resistance : Enhancing paint adhesion on car body panels .

Construction

In construction, PFDTES contributes to:

- Durability of Building Materials : It enhances the water repellency of concrete, glass, and ceramics .

Environmental Engineering

PFDTES finds applications in:

- Membrane Technology : Used to modify membranes for oil/water separation processes. Studies have shown that membranes treated with PFDTES exhibit improved flux recovery and fouling resistance .

Case Study 1: Membrane Modification

A study demonstrated the use of PFDTES in modifying polyvinylidene fluoride (PVDF) membranes for desalination applications. The modified membranes showed improved hydrophobicity and fouling resistance compared to untreated membranes, enhancing their efficiency in treating shale gas wastewater .

Case Study 2: Textile Treatments

Research indicated that textiles treated with PFDTES exhibited significant water and oil repellency. The treatment not only improved the functional properties but also maintained breathability, making it suitable for high-performance outdoor apparel .

Case Study 3: Automotive Glass Coatings

In automotive applications, PFDTES was applied to glass surfaces to enhance visibility during rain. The treated surfaces demonstrated superior water beading properties compared to untreated glass, which is crucial for driver safety .

Summary of Applications

| Industry | Application | Benefits |

|---|---|---|

| Electronics | Surface treatment for moisture resistance | Enhanced durability |

| Textiles | Water and oil repellency | Improved performance in outdoor gear |

| Automotive | Coatings for glass surfaces | Better visibility under adverse conditions |

| Construction | Durability enhancement for building materials | Increased lifespan of materials |

| Environmental | Membrane modification for separation processes | Improved efficiency and fouling resistance |

Mechanism of Action

The mechanism by which 1H,1H,2H,2H-Perfluorododecyltriethoxysilane exerts its effects involves the formation of a hydrophobic layer on surfaces. The fluorinated carbons in the compound reduce the surface energy, making the surface highly water-repellent. This property is utilized in creating superhydrophobic and anti-adhesive coatings. The molecular targets include the surface hydroxyl groups, which react with the ethoxy groups of the compound to form strong siloxane bonds .

Comparison with Similar Compounds

Structural and Chemical Properties

Fluorinated silanes vary primarily in the length of their perfluoroalkyl chains, which directly influence their physicochemical behavior. Key analogs include:

Key Observations :

- Chain Length and Hydrophobicity : Longer perfluoroalkyl chains enhance hydrophobicity. PFDS (12C) achieves water contact angles (WCA) of 164° in epoxy-based coatings, outperforming PFDTES (10C, ~152° WCA) and POTS (8C, ~150° WCA) .

- Liquid Entry Pressure (LEP) : In ceramic membrane distillation, PFDS-modified membranes exhibit higher LEP (>2 bar) compared to shorter-chain analogs, reducing pore wetting risks .

- Thermal Stability : PFDS demonstrates superior thermal resistance (>200°C) due to stable C-F bonds, making it suitable for high-temperature applications .

Performance in Surface Modification

- Superhydrophobic Coatings :

- PFDS-based coatings (e.g., ZIF-7@ZnG@PFDS/EP) achieve WCA = 164° and sliding angle (SA) = 3.7°, with self-healing properties via fluoroalkyl chain migration .

- POTS (8C) coatings require gas-phase deposition to attain SA = 3°, whereas liquid-phase methods yield higher SA (~20°) due to insufficient roughness .

- Membrane Technology: PFDS grafting on ceramic membranes increases hydrophobicity and mechanical strength, critical for desalination and wastewater treatment .

Solubility and Processing

- Solubility : Shorter-chain silanes like POTS are miscible with alcohols and hydrocarbons, while PFDS requires polar aprotic solvents (e.g., tetrahydrofuran) due to its longer chain .

- Deposition Methods : Gas-phase deposition optimizes surface roughness for PFDS, whereas liquid-phase methods may compromise uniformity .

Biological Activity

1H,1H,2H,2H-Perfluorododecyltriethoxysilane (PFDTES) is a fluorinated silane compound that has garnered attention for its unique properties, particularly in the field of materials science and engineering. Its biological activity, while less explored compared to its physical and chemical properties, is crucial for applications in biocompatible materials and antifouling surfaces.

Chemical Structure and Properties

PFDTES is characterized by a perfluorinated alkyl chain that imparts hydrophobic and oleophobic properties. This structure contributes to its ability to modify surfaces for various applications, including membranes and coatings. The presence of ethoxysilane groups allows for covalent bonding to substrates, enhancing stability and functionality.

Biological Activity Overview

The biological activity of PFDTES can be primarily assessed through its antifouling properties and biocompatibility. The compound has been studied in various contexts, including its interaction with microbial life and its effectiveness in preventing biofouling on surfaces.

Antifouling Properties

- Membrane Applications : PFDTES has been utilized in the modification of membrane surfaces to enhance their antifouling characteristics. For instance, membranes treated with PFDTES demonstrated superior resistance to organic fouling due to the repulsive interactions between the fluorinated surface and natural organic matter (NOM) . This property is particularly valuable in water treatment processes where biofouling can significantly reduce efficiency.

-

Case Studies :

- In a study involving electrospun nanofiber membranes functionalized with PFDTES, the membranes exhibited an antibacterial efficiency of over 99% against common pathogens such as Escherichia coli and Staphylococcus aureus . This significant reduction in bacterial adhesion highlights the potential of PFDTES in biomedical applications.

- Another investigation revealed that PFDTES-modified membranes maintained high water flux while effectively rejecting oil-water mixtures, showcasing its dual functionality in both filtration and antifouling .

Biocompatibility

The biocompatibility of PFDTES is essential for its application in biomedical devices. Studies suggest that while PFDTES provides excellent surface characteristics for preventing fouling, its long-term effects on cellular interactions require further investigation.

Research Findings

A summary of key findings related to the biological activity of PFDTES is presented in the table below:

The antifouling mechanism of PFDTES is largely attributed to:

- Hydrophobicity : The fluorinated chain creates a low-energy surface that discourages the adhesion of organic foulants.

- Surface Energy Reduction : By modifying the surface energy of materials, PFDTES reduces the likelihood of microbial colonization.

Q & A

Q. What are the critical experimental parameters for synthesizing stable self-assembled monolayers (SAMs) using 1H,1H,2H,2H-Perfluorododecyltriethoxysilane?

To achieve stable SAMs, control the following parameters:

- Solvent selection : Use anhydrous ethanol or tetrahydrofuran (THF) to prevent premature hydrolysis .

- Reaction time : Optimize between 12–24 hours at room temperature for complete siloxane bond formation .

- Substrate pretreatment : Clean substrates (e.g., silicon wafers) with oxygen plasma or piranha solution to activate hydroxyl groups .

- Humidity control : Maintain <40% relative humidity to avoid uncontrolled condensation reactions .

Q. How can the surface coverage and uniformity of fluorinated coatings be quantitatively characterized?

Use a combination of:

- Contact angle goniometry : Measure water contact angles (WCA) >150° to confirm hydrophobicity .

- X-ray photoelectron spectroscopy (XPS) : Analyze fluorine (F1s) and silicon (Si2p) atomic concentrations to assess coverage .

- Atomic force microscopy (AFM) : Quantify surface roughness (Ra <5 nm indicates uniformity) .

Q. What are the limitations of conventional sol-gel methods for depositing this compound on flexible polymers?

Challenges include:

- Poor adhesion : Hydrolyzed silane may not bond effectively with non-polar polymer surfaces. Pre-treatment with corona discharge improves bonding .

- Cracking during curing : Thermal curing above 100°C degrades flexible substrates. Use UV-initiated crosslinking at lower temperatures .

Advanced Research Questions

Q. How does the polymerization mechanism of this compound differ under acid- vs. base-catalyzed conditions?

- Acid catalysis (e.g., HCl) : Promotes step-growth polymerization via protonation of ethoxy groups, leading to linear oligomers. Time-resolved 2D GPC reveals split correlation peaks indicating competing aggregation pathways .

- Base catalysis (e.g., NH3) : Favors rapid condensation, forming branched networks. FTIR shows faster Si-O-Si bridge formation but reduced fluorocarbon alignment .

Q. How can conflicting data on the thermal stability of fluorinated coatings be resolved?

Discrepancies arise from:

Q. What advanced strategies enhance the mechanical durability of superhydrophobic coatings derived from this compound?

- Nanocomposite integration : Embed SiO2 nanoparticles (20–50 nm) to create hierarchical structures resistant to abrasion .

- Self-healing designs : Graft fluoroalkyl chains onto polyurethane backbones; heating (80°C) triggers surface migration of fluorinated segments to repair damage .

Q. How does the perfluoroalkyl chain length (C8 vs. C12) impact anti-biofouling performance in marine environments?

- C12 chains : Provide lower surface energy (∼12 mN/m) and superior biofouling resistance (90% reduction in algal adhesion over 30 days) compared to C8 (∼15 mN/m) .

- Trade-offs : Longer chains increase hydrophobicity but reduce coating flexibility. Balance via hybrid formulations with C8/C12 mixtures .

Methodological Guidance for Data Interpretation

Q. How should researchers address inconsistencies in solvent compatibility reports?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.